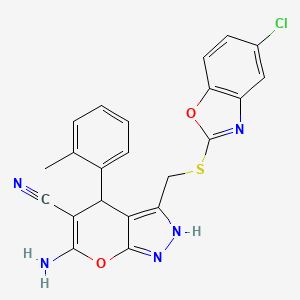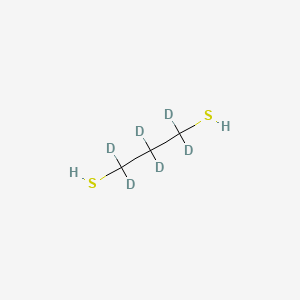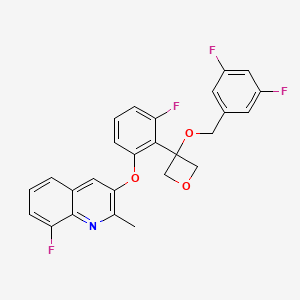
Cdk9-IN-19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cdk9-IN-19 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a protein kinase involved in the regulation of transcription and cell cycle progression. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II, facilitating the transition from transcription initiation to elongation. Dysregulation of CDK9 activity has been implicated in various cancers, making it a valuable target for therapeutic intervention .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-19 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling reactions. The synthetic route may include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, such as condensation, cyclization, and functional group transformations.
Introduction of Functional Groups: Specific functional groups are introduced to enhance the compound’s selectivity and potency. This may involve reactions like halogenation, alkylation, or acylation.
Purification and Characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures .
化学反応の分析
Types of Reactions
Cdk9-IN-19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
Cdk9-IN-19 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of CDK9 in cancer cell proliferation and survival. .
Transcription Regulation: Researchers use this compound to investigate the mechanisms of transcription elongation and the regulation of gene expression by CDK9.
Drug Development: The compound serves as a lead molecule for developing new CDK9 inhibitors with improved selectivity and potency.
Biological Studies: It is employed in studies exploring the broader biological functions of CDK9, including its role in cell cycle control and response to cellular stress.
作用機序
Cdk9-IN-19 exerts its effects by selectively inhibiting CDK9 activity. CDK9, in complex with cyclin T1, forms the P-TEFb complex, which phosphorylates the C-terminal domain of RNA polymerase II. This phosphorylation is crucial for the transition from transcription initiation to elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNA polymerase II, leading to transcriptional pausing and downregulation of genes essential for cell survival and proliferation. This mechanism is particularly effective in cancer cells, where CDK9 activity is often upregulated .
類似化合物との比較
Similar Compounds
Flavopiridol: A pan-CDK inhibitor that targets multiple CDKs, including CDK9.
Dinaciclib: Another CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9.
Uniqueness of Cdk9-IN-19
This compound stands out due to its high selectivity for CDK9 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown efficacy in various cancer models, making it a valuable tool for both research and potential clinical applications .
特性
分子式 |
C26H22F2N4O5 |
|---|---|
分子量 |
508.5 g/mol |
IUPAC名 |
3-acetyl-7-[[5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidin-2-yl]amino]-4-morpholin-4-ylchromen-2-one |
InChI |
InChI=1S/C26H22F2N4O5/c1-14(33)22-24(32-7-9-36-10-8-32)18-6-4-16(12-21(18)37-25(22)34)30-26-29-13-19(28)23(31-26)17-5-3-15(27)11-20(17)35-2/h3-6,11-13H,7-10H2,1-2H3,(H,29,30,31) |
InChIキー |
RDOKVGWGKMHBMG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C2=C(C=C(C=C2)NC3=NC=C(C(=N3)C4=C(C=C(C=C4)F)OC)F)OC1=O)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


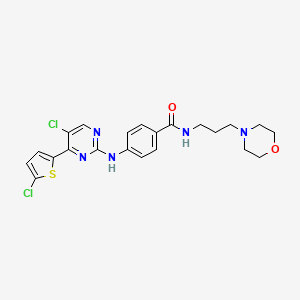
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12394800.png)

![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)
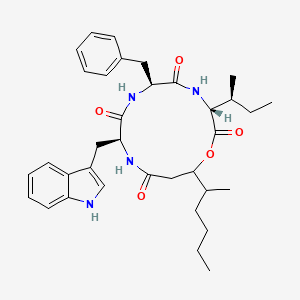
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12394817.png)
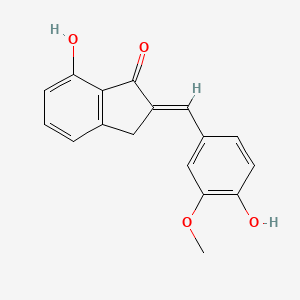
![[5'-13C]uridine](/img/structure/B12394831.png)

